Cytostatic Activity Against HeLa Cells: Z-Isomer vs. Positional Isomers
In a comparative antiproliferative study of structurally related benzoxazole derivatives containing a pyridyl moiety, the compound with the closest scaffold similarity to (Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one demonstrated an IC50 of 8.3 ± 0.7 µM against HeLa cervical carcinoma cells, whereas a pyridin-3-yl regioisomer and a 4-methylphenyl-substituted derivative showed markedly reduced potency (IC50 > 40 µM in the same assay system) . This suggests that the specific combination of the Z-configuration and the pyridin-4-yl substitution contributes to enhanced cytotoxicity.
| Evidence Dimension | Antiproliferative activity (MTT assay, 48 h) |
|---|---|
| Target Compound Data | IC50 = 8.3 ± 0.7 µM (HeLa cells) |
| Comparator Or Baseline | Pyridin-3-yl isomer (IC50 > 40 µM); 4-methylphenyl analog (IC50 > 40 µM) |
| Quantified Difference | Target compound exhibits ≥4.8-fold greater potency |
| Conditions | HeLa human cervical carcinoma cells; MTT assay; 48-hour drug exposure |
Why This Matters
This potency differential, inferred from the closest structural class, indicates that the exact substitution pattern on the pyridine ring is a critical determinant of anticancer activity, making the pyridin-4-yl Z-isomer a non-interchangeable chemical entity for oncology-focused screening programs.
